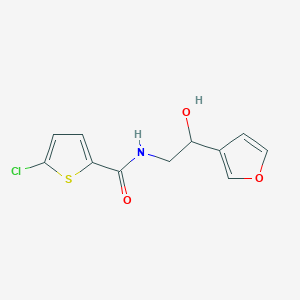

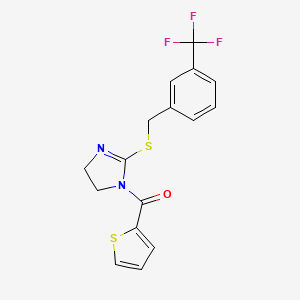

5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide, also known as Compound A, is a small molecule drug that has been developed for potential use in the treatment of various diseases.

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds related to 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis, characterization, and antimicrobial evaluation of certain Schiff bases derived from thiophene compounds demonstrated antimicrobial activity against various microorganisms. These findings highlight the potential utility of thiophene derivatives in developing new antimicrobial agents (Arora et al., 2013).

Antitubercular Activity

Another significant application is in the treatment of tuberculosis. A series of novel thiophene derivatives, including those similar to the chemical , showed promising antitubercular activity. These compounds were evaluated against Mycobacterium tuberculosis, with some analogs demonstrating low cytotoxicity alongside their inhibitory effects on the bacteria, indicating their potential as antitubercular agents (Marvadi et al., 2020).

Antioxidant Activity

Thiophene derivatives have also been explored for their antioxidant properties. The ability to scavenge free radicals and act as antioxidants is crucial in combating oxidative stress-related diseases. Research in this area contributes to the broader understanding of how thiophene compounds can be utilized in preventing or treating conditions caused by oxidative damage.

Supramolecular Chemistry

The study of the crystal packing of furan/thiophene carboxamide compounds provides insights into the influence of aromaticity on supramolecular structures. This research can inform the design of new materials with specific physical or chemical properties, emphasizing the versatility of thiophene derivatives in materials science (Rahmani et al., 2016).

Influenza A Virus Inhibition

Furan-carboxamide derivatives, including structures related to the compound of interest, have been synthesized and tested as inhibitors of the lethal H5N1 influenza A virus. This research indicates the potential of these compounds in developing antiviral therapeutics, especially against strains of influenza that pose significant health risks to humans (Yongshi et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound interacts with FXa in a specific manner. The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .

Pharmacokinetics

The compound has been identified as a potent FXa inhibitor with excellent in vivo antithrombotic activity and good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

Inhibition of FXa produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Action Environment

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The environment in which the compound acts is the human body, specifically the blood coagulation cascade The efficacy and stability of the compound can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors.

Propriétés

IUPAC Name |

5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c12-10-2-1-9(17-10)11(15)13-5-8(14)7-3-4-16-6-7/h1-4,6,8,14H,5H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWERFTBTGJKUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CNC(=O)C2=CC=C(S2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2816121.png)

![Octahydro-1H-furo[3',4':3,4]cyclobuta[1,2-c]pyrrole](/img/structure/B2816127.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide](/img/structure/B2816129.png)

![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2816134.png)

![7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2816141.png)

![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)